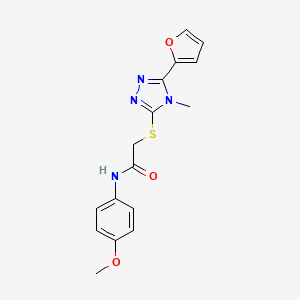

2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a triazole-based derivative characterized by:

- A 4-methyl-4H-1,2,4-triazole core substituted with a furan-2-yl group at position 3.

- A thioacetamide linker at position 3, terminating in a 4-methoxyphenyl group.

This compound is synthesized via nucleophilic substitution or coupling reactions involving triazole-thiol intermediates and halogenated acetamides.

Properties

CAS No. |

498550-72-4 |

|---|---|

Molecular Formula |

C16H16N4O3S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C16H16N4O3S/c1-20-15(13-4-3-9-23-13)18-19-16(20)24-10-14(21)17-11-5-7-12(22-2)8-6-11/h3-9H,10H2,1-2H3,(H,17,21) |

InChI Key |

MKAVLHXWVHLJHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CO3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Buttpark 101\41-26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Buttpark 101\41-26 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies In biology, it may be used as a probe or marker in various biochemical assaysIndustrially, it may be used in the development of new materials or as an intermediate in the synthesis of other compounds .

Biological Activity

The compound 2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.31 g/mol. The structure features a triazole ring linked to a furan moiety and a methoxyphenyl acetamide group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains and fungi. In a study evaluating similar compounds, it was found that certain triazole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Triazole A | 0.046 | MRSA |

| Triazole B | 0.68 | Staphylococcus aureus |

| Triazole C | 2.96 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, the compound was tested against several cancer types including breast (MCF7), lung (A549), and prostate (PC3) cancers.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| MCF7 | 1.18 | Staurosporine: 4.18 |

| A549 | 0.67 | Doxorubicin: 0.50 |

| PC3 | 0.87 | Erlotinib: 0.42 |

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit DNA synthesis or interfere with cell cycle regulation in cancer cells .

Study on Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity using the serial dilution method. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, outperforming traditional antibiotics .

Study on Anticancer Properties

In another investigation focused on anticancer activity, a series of triazole derivatives were screened against multiple cancer cell lines. The findings revealed that compounds similar to This compound demonstrated significant cytotoxicity with IC50 values indicating strong potential for further development as therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

Triazole Substituents :

- Methyl vs. Ethyl/Phenyl : The 4-methyl group in the target compound may enhance metabolic stability compared to bulkier ethyl or phenyl substituents (e.g., Tryfuzol®) .

- Furan vs. Pyridine/Thiophene : The furan-2-yl group in the target compound provides electron-rich aromaticity, contrasting with pyridine (VUAA1, OLC15) or thiophene (561295-12-3) derivatives, which alter electronic properties and receptor binding .

Acetamide Modifications :

Physicochemical Properties

| Property | Target Compound | 573931-40-5 (4-ethyl, 5-furan) | VUAA1 (4-ethyl, 5-pyridinyl) |

|---|---|---|---|

| Molecular Weight | ~363.3 g/mol | ~366.8 g/mol | ~382.4 g/mol |

| LogP (Predicted) | ~2.5–3.0 | ~3.2 | ~3.5 |

| Acid Dissociation (pKa) | ~11.3 (basic triazole) | ~11.3 | ~10.8 |

| Key Functional Groups | Methoxy, furan | Fluoro, furan | Pyridine, ethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.